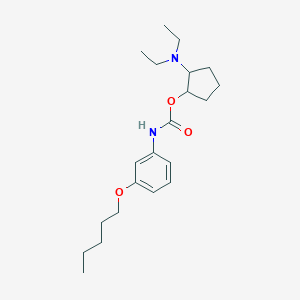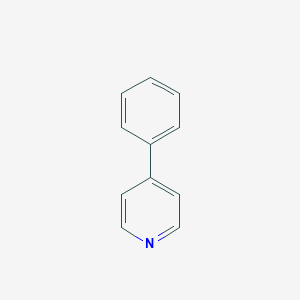
4-苯基吡啶
概述
描述
4-Phenylpyridine is a chemical compound with the molecular formula C11H9N . It has a molecular weight of 155.1959 . It is also known by other names such as p-Phenylpyridine and 4-Aza-1,1’-biphenyl .
Synthesis Analysis
4-Phenylpyridine can be synthesized through various methods. One such method involves the Suzuki-Miyaura Reaction between Aryl Chlorides and Arylboronic Acids . Another method involves the use of 1,2-dimethylimidazolium functionalized poly (arylene ether sulfone)s containing 4-phenyl-pyridine units in the main chain .
Molecular Structure Analysis
The molecular structure of 4-Phenylpyridine can be viewed as a 2D Mol file or as a computed 3D SD file . The structure consists of a pyridine ring attached to a phenyl group .
Chemical Reactions Analysis
4-Phenylpyridine has been used in the synthesis of novel pyrazole derivatives . It has also been used in the formation of super electron donors in the presence of a diboron compound, methoxide, and a pyridine derivative .
Physical And Chemical Properties Analysis
4-Phenylpyridine is a light yellow to beige crystalline powder . It has a melting point of 69-73°C and a boiling point of 274-275°C . It is soluble in chloroform and methanol .
科学研究应用
Synthesis of Novel Pyrazole Derivatives
4-Phenylpyridine is used in the synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity . These derivatives were designed, synthesized, and identified via NMR and HRMS. Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments .
Alkaline Anion Exchange Membranes
4-Phenylpyridine is used in the synthesis of 1,2-dimethylimidazolium functionalized poly (arylene ether sulfone)s containing 4-phenyl-pyridine units in the main chain . These were synthesized as anion exchange membranes (AEMs) for application in alkaline fuel cells (AFCs) .
Suppression of UVB-induced Skin Inflammation
4-Phenylpyridine has been studied for its potential to suppress UVB-induced skin inflammation .
Continuous-Flow Hydrogenation
4-Phenylpyridine is used in continuous-flow hydrogenation to produce 4-phenylpiperidine . A maximum selectivity for 4-phenylpiperidine of 96% was achieved at 87% conversion, suppressing the deep hydrogenation to 4-cyclohexylpiperidine almost completely .
作用机制
Target of Action
4-Phenylpyridine primarily targets the M1 muscarinic acetylcholine receptor (M1 mAChR) . The M1 mAChR is a type of muscarinic receptor that plays a crucial role in the nervous system, particularly in the brain. It is involved in various cognitive functions, including memory and learning .
Mode of Action
4-Phenylpyridine acts as a positive allosteric modulator (PAM) at the M1 mAChR . As a PAM, it enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself . This modulation of agonist affinity results in an increase in the efficiency of stimulus-response coupling .
Biochemical Pathways
The action of 4-Phenylpyridine on the M1 mAChR affects several signaling pathways. These include the phosphorylation of extracellular signal-regulated kinases 1/2, the accumulation of inositol monophosphate (IP1), and the recruitment of β-arrestin-2 . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Its molecular weight of 1551959 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The modulation of the M1 mAChR by 4-Phenylpyridine can lead to various molecular and cellular effects. For instance, it has been shown to suppress UVB-induced skin inflammation by targeting c-Src, a protein involved in cellular signaling . Moreover, it has been suggested to inhibit NADH dehydrogenase, thereby affecting ATP synthesis .
Action Environment
The action, efficacy, and stability of 4-Phenylpyridine can be influenced by various environmental factors. For example, UVB irradiation can enhance its anti-inflammatory effects . .
安全和危害
属性
IUPAC Name |
4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZRCNQLWOELDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022140 | |
| Record name | 4-Phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | 4-Phenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
281.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0028 [mmHg] | |
| Record name | 4-Phenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11221 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Phenylpyridine | |
CAS RN |
939-23-1, 52642-16-7 | |
| Record name | 4-Phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052642167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PHENYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-PHENYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452KD9YCG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77 - 78 °C | |
| Record name | 4-Phenylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033123 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-phenylpyridine?
A1: 4-Phenylpyridine has a molecular formula of C11H9N and a molecular weight of 155.20 g/mol.
Q2: What spectroscopic techniques have been employed to characterize 4-Phenylpyridine and its complexes?
A2: Researchers have utilized a variety of spectroscopic techniques to characterize 4-phenylpyridine and its derivatives, including infrared (IR) spectroscopy [, , , , ], Raman spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy [, ], UV-Vis spectroscopy [, , ], electron spin resonance (ESR) spectroscopy [], and fluorescence spectroscopy [, , , ]. These techniques provide valuable information about the structure, bonding, and electronic properties of the molecule and its complexes.
Q3: How does the presence of a phenyl ring affect the properties of 4-phenylpyridine compared to pyridine?
A4: The introduction of a phenyl ring at the 4-position of pyridine leads to significant changes in the molecule's properties. For example, the molar Kerr constant of 4-phenylpyridine (778 × 10–12 in carbon tetrachloride at 25 °C) is considerably higher than that of pyridine []. This difference indicates a larger anisotropy of polarizability in 4-phenylpyridine, suggesting enhanced conjugation between the phenyl and pyridine rings. This conjugation can influence the molecule's electronic properties, potentially affecting its reactivity, complexation behavior, and photophysical characteristics.
Q4: How does 4-phenylpyridine behave as a ligand in metal complexes?
A5: 4-Phenylpyridine acts as a nitrogen-donor ligand, coordinating to metal centers through the lone pair of electrons on the nitrogen atom of the pyridine ring. This coordination mode is evident in numerous examples, including complexes with nickel [, , , ], copper [, , ], zinc [, ], ruthenium [, ], chromium [], tungsten [], and osmium [].
Q5: How does the solid-state structure of 4-phenylpyridine change upon inclusion of guest molecules?
A6: The solid-state structure of 4-phenylpyridine is remarkably adaptable to the inclusion of guest molecules. For instance, when complexed with nickel dibenzoylmethanate, forming [Ni(4-PhPy)2(DBM)2], it can accommodate various guest solvents like benzene, toluene, and xylenes []. This inclusion ability arises from the formation of flattened cages within the crystal lattice due to the specific van der Waals interactions between host molecules. Notably, the guest inclusion affects the geometry of the host molecule, specifically influencing the dihedral angle between the two chelate rings of the dibenzoylmethanate ligand, which can range up to 12°.
Q6: Can 4-Phenylpyridine act as a ditopic ligand?
A7: While 4-phenylpyridine typically coordinates through its pyridine nitrogen, studies have shown that under specific conditions, its phenol group can also participate in coordination. For instance, in complexes with copper(II) and p-hydroxycinnamic acid, the choice of auxiliary pyridine ligand can dictate the coordination mode of the p-hydroxycinnamic acid []. With 4-acetylpyridine or 3-phenylpyridine, the phenol group of p-hydroxycinnamic acid coordinates directly to the Cu(II) center, resulting in a 2D coordination polymer. This behavior demonstrates the potential of 4-phenylpyridine to act as a ditopic ligand, offering versatility in the construction of supramolecular architectures.
Q7: Have computational methods been used to study 4-phenylpyridine and its derivatives?
A8: Yes, computational chemistry has played a significant role in understanding the properties and behavior of 4-phenylpyridine and its derivatives. Studies have employed various theoretical methods, including Hartree-Fock (HF) [, , ], density functional theory (DFT) [, , , ], and molecular mechanics [], to investigate various aspects. These include:
- Conformational analysis: Determining the preferred geometries and rotational barriers around the C-C bond connecting the phenyl and pyridine rings [, , , ].
- Electronic structure calculations: Investigating the electronic distribution, molecular orbitals, and energy levels to understand reactivity, spectroscopic properties, and redox behavior [, , ].
- Nonlinear optical properties: Evaluating the molecular polarizability and hyperpolarizability to assess the potential for nonlinear optical applications [, ].
- Modeling interactions: Simulating the interactions of 4-phenylpyridine with enzymes, receptors, or other molecules to understand binding affinities and mechanisms of action [].
Q8: How do substituents on the phenyl ring affect the properties of 4-phenylpyridine derivatives?
A8: Substituents on the phenyl ring can significantly influence the electronic and steric properties of 4-phenylpyridine derivatives, leading to changes in their reactivity, photophysical characteristics, and biological activity.
Q9: What are some potential applications of 4-phenylpyridine and its derivatives?
A9: 4-Phenylpyridine and its derivatives have shown potential in various applications, including:
- Pharmaceuticals: As potential drug candidates for various therapeutic targets, particularly those involving interactions with enzymes or receptors []. For example, derivatives of 4-phenylpyridine N-oxides have been investigated as potential medicinal agents for treating diseases associated with NK-1 receptor antagonists [].
- Catalysis: As ligands in transition metal complexes used in catalytic reactions []. The steric and electronic properties of the 4-phenylpyridine ligand can be tuned through substitution to influence the activity and selectivity of the catalyst.
- Materials science: As building blocks for supramolecular architectures, liquid crystals, and luminescent materials [, , ]. The ability of 4-phenylpyridine to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, makes it a versatile building block for constructing functional materials.
Q10: Has 4-phenylpyridine been investigated for its biological activity?
A11: While 4-phenylpyridine itself hasn't been extensively studied for its biological activity, its derivatives, particularly substituted 4-phenylpyridines, have garnered interest. For example, research has explored their potential as nonsteroidal inhibitors of human placental aromatase cytochrome P-450, an enzyme involved in estrogen biosynthesis []. These studies revealed that the position and nature of substituents on the phenyl ring significantly impact the binding affinity and inhibitory potency of these compounds. For instance, 3- and 4-phenylpyridines exhibited stronger binding and inhibition than pyridine itself, indicating the importance of the phenyl ring in interacting with the enzyme. Moreover, the introduction of benzoyl groups at different positions on the pyridine ring resulted in diverse binding modes and kinetic behaviors, highlighting the complexity of structure-activity relationships in this class of compounds.
Q11: What is the role of 4-phenylpyridine in studying the neurotoxin MPP+?
A12: 4-Phenylpyridine has served as a crucial component in investigating the structural features and interactions of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which is implicated in Parkinson's disease []. By examining the crystal structure of a 2:1 complex of N-cyclopentyl-4-phenylpyridinium bromide with 4-phenylpyridine, researchers gained valuable insights into the conformational preferences and intermolecular interactions of phenylpyridinium analogs. These findings provided a structural basis for understanding the binding modes and potential mechanisms of action of MPP+ and its derivatives.
Q12: How does 4-phenylpyridine affect neutrophils and their oxygen generation?
A13: Research suggests that 4-phenylpyridine, or rather its derivative MPP+, does not directly stimulate the generation of reactive oxygen species (ROS) in neutrophils []. Studies using pig neutrophils showed that MPP+ did not affect the production of superoxide radicals (O2•-) induced by various stimuli, including myristic acid, elaidic acid, or the glucose-glucose oxidase system. This finding indicated that MPP+ does not directly react with ROS or interfere with their generation by these pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

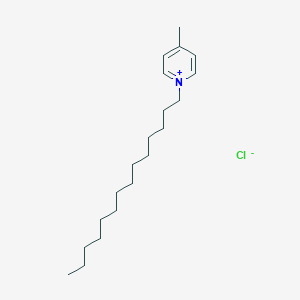
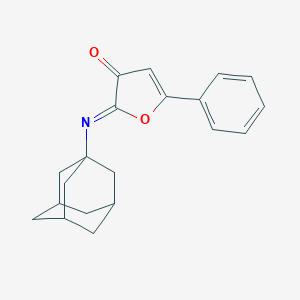
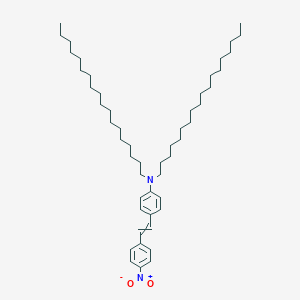

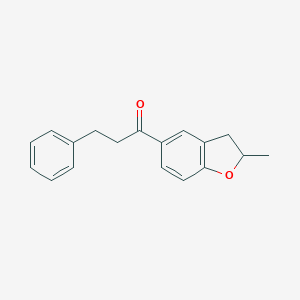
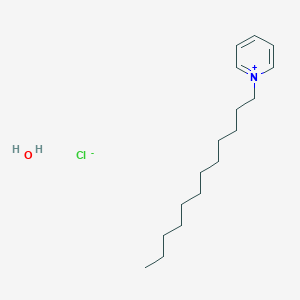
![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)
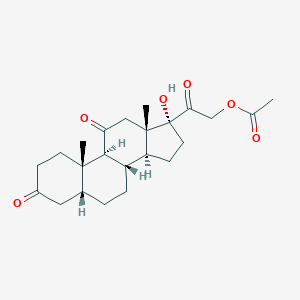
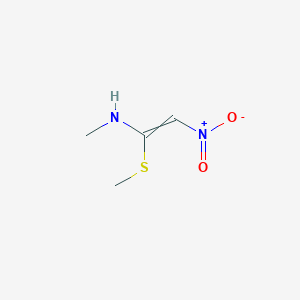
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)

